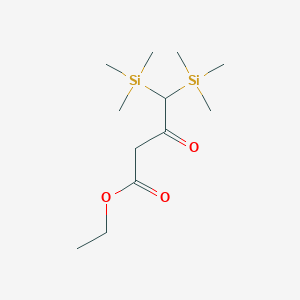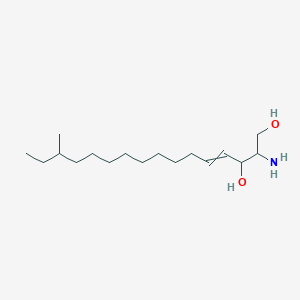
2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. The hydroxyphenyl group can be introduced through electrophilic aromatic substitution, and the propyl chain can be added via alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations, ensuring high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production. Continuous flow reactors and other advanced techniques can be employed to enhance scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular processes. The indole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)ethanol: Shares the hydroxyphenyl group but lacks the indole core.
4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group with an acetic acid moiety instead of the indole core.
2-(4-Hydroxyphenyl)benzothiazole: Features a benzothiazole ring instead of the indole core.
Uniqueness
2-(4-Hydroxyphenyl)-1-propyl-1H-indol-6-ol is unique due to its combination of the indole core and hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for diverse applications and interactions that are not observed in similar compounds .
Properties
CAS No. |
86111-06-0 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1-propylindol-6-ol |
InChI |
InChI=1S/C17H17NO2/c1-2-9-18-16(12-3-6-14(19)7-4-12)10-13-5-8-15(20)11-17(13)18/h3-8,10-11,19-20H,2,9H2,1H3 |
InChI Key |
JJTNFUDTXGAETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


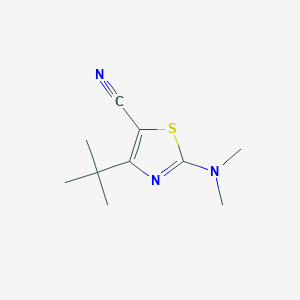
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)
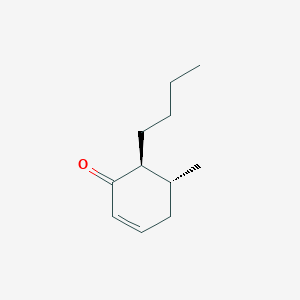

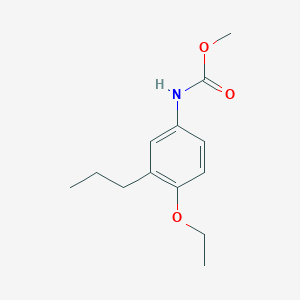
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
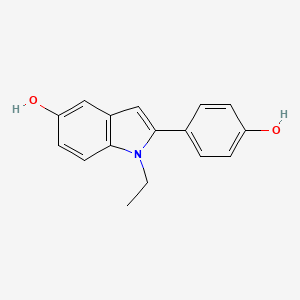
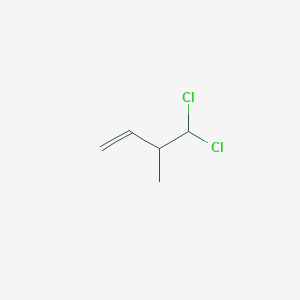
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)
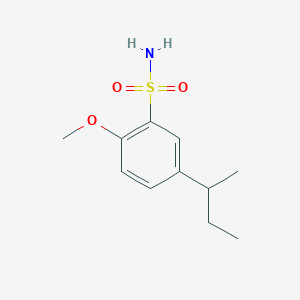
![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)
